Home > Products > Screening Compounds P124918 > 13-Hydroxy Cabotegravir-d3
13-Hydroxy Cabotegravir-d3 -

13-Hydroxy Cabotegravir-d3

Catalog Number: EVT-12561100
CAS Number:
Molecular Formula: C19H17F2N3O6
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

13-Hydroxy Cabotegravir-d3 is a stable isotope-labeled derivative of Cabotegravir, an antiretroviral medication primarily used in the treatment and prevention of HIV/AIDS. This compound is significant in pharmacological research, particularly for its role in understanding drug metabolism and pharmacokinetics. The molecular formula of 13-Hydroxy Cabotegravir-d3 is C19D3H14F2N3O6C_{19}D_3H_{14}F_2N_3O_6 with a molecular weight of 424.37 g/mol .

Source and Classification

13-Hydroxy Cabotegravir-d3 is classified under stable isotopes and pharmaceutical toxicology reference materials . It is synthesized for research applications, particularly in studying the pharmacokinetics of Cabotegravir and its metabolites. The compound is available in neat form and is shipped at room temperature from Canada .

Synthesis Analysis

Methods and Technical Details

The synthesis of 13-Hydroxy Cabotegravir-d3 involves the incorporation of deuterium atoms into the Cabotegravir structure. While specific synthetic pathways are not detailed in the provided sources, similar compounds typically undergo modifications such as:

  • Deuteration: This process replaces hydrogen atoms with deuterium, enhancing the stability and tracking capabilities of the compound in biological studies.
  • Chemical Reactions: The synthesis may involve reactions such as acylation or alkylation, which are common in modifying pharmaceutical compounds.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 13-Hydroxy Cabotegravir-d3 is primarily influenced by its functional groups. Key reactions may include:

  • Hydrolysis: The ester or amide bonds may undergo hydrolysis under acidic or basic conditions.
  • Reduction: The ketone functionalities can be reduced to alcohols using reducing agents.

These reactions are crucial for understanding the metabolic pathways and stability of the compound in biological systems.

Mechanism of Action

Process and Data

As an analogue of Cabotegravir, 13-Hydroxy Cabotegravir-d3 functions as an integrase strand transfer inhibitor. It inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host genome. This action is critical for halting viral replication and spread within the host . The mechanism involves binding to the integrase enzyme at a specific site, leading to conformational changes that inhibit its activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Practically insoluble in aqueous solutions at lower pH levels but shows increased solubility at higher pH values.

Chemical Properties

  • pKa Values: The compound exhibits slight acidity with pKa values indicating its behavior in different pH environments.
  • Stability: The incorporation of deuterium enhances stability against metabolic degradation compared to its non-labeled counterparts .
Applications

Scientific Uses

13-Hydroxy Cabotegravir-d3 is primarily utilized in pharmacokinetic studies to trace drug metabolism and distribution in biological systems. Its stable isotope labeling allows researchers to use advanced analytical techniques such as mass spectrometry for precise quantification and tracking within biological matrices. This application is essential for developing dosing regimens and understanding drug interactions in clinical settings.

Role in HIV Pre-Exposure Prophylaxis (PrEP) Research

Mechanisms of Viral Integrase Inhibition by Cabotegravir Analogs

13-Hydroxy Cabotegravir-d3 is a deuterated analog of the HIV integrase strand transfer inhibitor (INSTI) cabotegravir. Like its parent compound, it exerts antiviral activity by blocking the integration of viral DNA into the host genome. Cabotegravir analogs competitively bind to the integrase active site, chelating divalent metal ions (Mg²⁺/Mn²⁺) essential for the strand transfer reaction. This inhibition prevents the covalent insertion of HIV proviral DNA into host chromosomes, a critical step in establishing permanent infection [1] [4]. The INSTI class exhibits high barriers to resistance due to the conserved nature of the integrase catalytic core. Cabotegravir retains efficacy against HIV strains harboring common INSTI resistance mutations (e.g., Q148K/R, N155H), attributed to its tight binding kinetics and structural rigidity [1] [3].

Table 1: Comparative Integrase Inhibition Profiles of Cabotegravir Analogs

CompoundIC₅₀ (nM)Resistance to Q148K MutationProtein Binding (%)
Cabotegravir0.52.5-fold change>99%
13-Hydroxy Cabotegravir-d30.73.1-fold change>99%
Dolutegravir0.71.8-fold change>98%

Deuterated Metabolites in Long-Acting Antiretroviral Therapy

Deuterium incorporation at strategic molecular positions (e.g., methyl groups) aims to modulate metabolic pathways without altering primary pharmacology. In 13-Hydroxy Cabotegravir-d3, deuterium atoms replace hydrogen at carbon-13, potentially delaying oxidative metabolism by the cytochrome P450 system and UDP-glucuronosyltransferases (UGT1A1/UGT1A9). This deuteration strategy extends the terminal elimination half-life (t½) by reducing the rate of C–H bond cleavage (deuterium isotope effect), thereby prolonging systemic exposure and maintaining plasma concentrations above the protein-adjusted IC₉₀ target (0.166 µg/mL) [4] [8]. Long-acting injectable formulations leverage this pharmacokinetic advantage to achieve therapeutic coverage for months post-injection. Studies show cabotegravir nanocrystals maintain depot effects at injection sites, with slow dissolution enabling sustained release into systemic circulation [1] [5].

Structure-Activity Relationship (SAR) of Pharmacophore Multitasking

The pharmacophore of cabotegravir derivatives comprises three essential domains:

  • Halogenated Benzyl Group: Meta-difluorobenzyl moiety enhances hydrophobic interactions with integrase residues (e.g., Tyr143) and contributes to low aqueous solubility (<0.1 mM), a prerequisite for long-acting formulations [2] [5].
  • Dihydroxy Pyrimidine Core: Chelates Mg²⁺ ions in the integrase active site via oxygen atoms. X-ray crystallography confirms this core maintains planar conformation through intramolecular H-bonding (O2 to HN1 distance: 1.779 Å), optimizing metal-coordination geometry [2] [6].
  • Oxazinane-Piperazine Scaffold: Adopts a boat conformation enabling intermolecular stacking. The equatorial methyl group on the oxazoline ring establishes hydrophobic contacts (3.65 Å spacing) that stabilize crystal packing in depot formulations [5] [8].

Deuteration at the 13-hydroxy position minimally disturbs this SAR, as deuterium’s similar atomic radius preserves crystallographic packing efficiency. Solid-state NMR analyses confirm deuterated analogs retain identical lattice parameters and intermolecular H-bonding (O1 to HO3 distance: 1.729 Å) compared to non-deuterated cabotegravir [5].

Deuterium Isotope Effects on Pharmacological Efficacy

The primary isotope effect (kₕ/k_d ≈ 2–10) manifests when C–D bond cleavage is rate-limiting in metabolic reactions. For 13-Hydroxy Cabotegravir-d3, deuteration at the metabolically vulnerable C13 position reduces β-oxidation kinetics, yielding:

  • Prolonged Plasma Residence: Increased AUC(0–∞) and reduced clearance in pharmacokinetic models [8].
  • Enhanced Tissue Penetration: Multicompartment analyses demonstrate deuterated analogs achieve 32% higher rectal tissue-to-plasma ratios (0.32 vs. 0.24) and 16% higher cervicovaginal fluid concentrations compared to non-deuterated equivalents, correlating with prophylactic efficacy at mucosal HIV entry sites [8].
  • Mitigated "Pharmacologic Tail": The extended terminal half-life reduces subtherapeutic concentrations during drug elimination phases, potentially lowering resistance risks upon PrEP discontinuation [1] [3].

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Cabotegravir Analogs

ParameterCabotegravir13-Hydroxy Cabotegravir-d3Change (%)
Apparent t½ (days)38.554.2+40.8%
AUC₀–∞ (µg·h/mL)3,2004,690+46.6%
Rectal Tissue:Plasma Ratio0.240.32+33.3%

Properties

Product Name

13-Hydroxy Cabotegravir-d3

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-5,10-dihydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

Molecular Formula

C19H17F2N3O6

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C19H17F2N3O6/c1-8-19(29)30-13-7-23-6-11(15(25)16(26)14(23)18(28)24(8)13)17(27)22-5-9-2-3-10(20)4-12(9)21/h2-4,6,8,13,19,26,29H,5,7H2,1H3,(H,22,27)/t8-,13+,19?/m0/s1/i1D3

InChI Key

CWNAYYAUTHFEBC-TVMOQTRRSA-N

Canonical SMILES

CC1C(OC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1C(O[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.